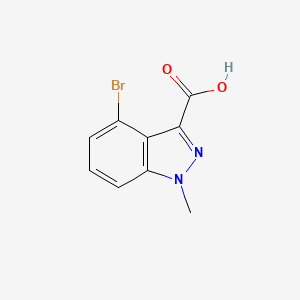
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid: is a promising compound in the field of anticancer drug research. Indazole derivatives have been identified as potential therapeutic agents due to their ability to inhibit cell growth in various neoplastic cell lines . They are particularly effective in causing a block in the G0–G1 phase of the cell cycle, which is crucial for controlling the proliferation of cancer cells .
Anti-Inflammatory and Antibacterial Agents
The indazole moiety, which is part of the compound’s structure, is known for its anti-inflammatory and antibacterial properties. It has been used in the development of drugs that target these conditions, offering a new avenue for the treatment of inflammatory diseases and bacterial infections .
Neurodegenerative Disorders
Recent studies have highlighted the potential of indazole derivatives, including 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid , in the treatment of neurodegenerative disorders. These compounds have shown strong inhibitory effects on enzymes and pathways associated with neurodegeneration .
Antihypertensive Agents
Indazole compounds have been employed as antihypertensive agents, providing a basis for the development of new medications aimed at managing high blood pressure. Their mechanism of action includes the modulation of enzymes and receptors involved in vascular tone and renal function .
Antidepressant Properties
The structural motif of indazole is present in several marketed antidepressant drugs. The versatility of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid allows for its use in synthesizing novel compounds that can act on central nervous system targets to alleviate symptoms of depression .
Phosphoinositide 3-Kinase δ Inhibition for Respiratory Diseases
Indazoles, including the compound , can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. This application is particularly relevant for conditions where the immune response needs to be modulated .
Wirkmechanismus
Target of Action
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, as an indazole derivative, is known to interact with various targets. Indazole derivatives have been found to bind with high affinity to multiple receptors . They are also known to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
Indazole derivatives, including 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, can affect various biochemical pathways. They have been used to inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound may exert antitumor effects .
Result of Action
The molecular and cellular effects of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid are largely dependent on its targets and mode of action. As mentioned, it may inhibit key cell signaling pathways, leading to antitumor effects . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRNZVLPOSJJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)

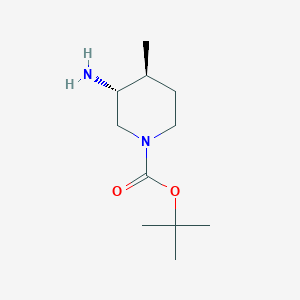
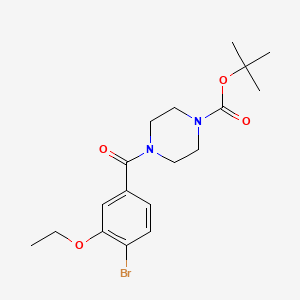
![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)
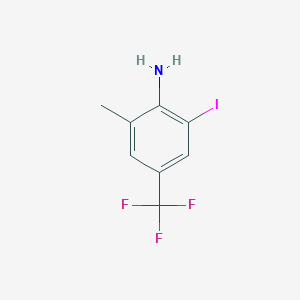
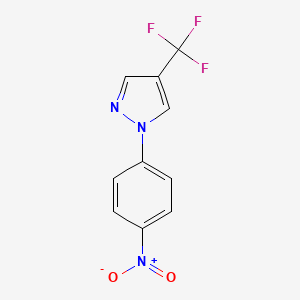

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)


![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)